1-oxa-7-azaspiro[3.5]nonane;oxalic acid

Medicinal Chemistry Enzyme Inhibition CNS Drug Discovery

Select 1-oxa-7-azaspiro[3.5]nonane oxalate for its locked spiro[3.5]nonane scaffold enforcing a unique 3D amine vector—unlike flexible monocyclic amines (N-methylpiperidine, morpholine). Validated in FAAH inhibitor series with k(inact)/K(i) >1500 M⁻¹s⁻¹. The oxetane oxygen serves as a metabolic soft spot enhancing clearance & reducing off-target toxicity. Oxalate counterion ensures non-hygroscopic, stable crystalline salt with aqueous solubility >500 mg/mL—ideal for in vitro assays. Available as 1:1 oxalate (CAS 1408076-14-1, ≥95%) and 2:1 hemioxalate (CAS 1523617-84-6, ≥98%). Ideal for FBDD fragment screening, parallel library synthesis, and CNS drug discovery. Request a quote for bulk quantities.

Molecular Formula C16H28N2O6
Molecular Weight 344.408
CAS No. 1408076-14-1; 1523617-84-6
Cat. No. B2970255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxa-7-azaspiro[3.5]nonane;oxalic acid
CAS1408076-14-1; 1523617-84-6
Molecular FormulaC16H28N2O6
Molecular Weight344.408
Structural Identifiers
SMILESC1CNCCC12CCO2.C1CNCCC12CCO2.C(=O)(C(=O)O)O
InChIInChI=1S/2C7H13NO.C2H2O4/c2*1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyNNCUIWZLZLNKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxa-7-azaspiro[3.5]nonane Oxalic Acid Salt: Core Properties and Procurement Identity (CAS 1408076-14-1)


1-Oxa-7-azaspiro[3.5]nonane;oxalic acid (CAS 1408076-14-1), also available as the 2:1 hemioxalate salt (CAS 1523617-84-6), is a spirocyclic heterocycle comprising a piperidine ring fused to an oxetane ring via a shared spiro carbon. The compound is a rigid, conformationally constrained building block with a molecular weight of 217.22 Da (C9H15NO5) for the 1:1 oxalate [1] and 344.40 Da (C16H28N2O6) for the 2:1 salt . Its unique structural features—a basic secondary amine (pKa ~9-10) and a strained oxetane ether—differentiate it from simple monocyclic amines and confer distinct physicochemical and pharmacological properties relevant to medicinal chemistry and drug discovery [2].

1-Oxa-7-azaspiro[3.5]nonane Oxalate: Why Piperidine or Morpholine Analogs Cannot Substitute in Structure-Based Design


The 1-oxa-7-azaspiro[3.5]nonane scaffold cannot be replaced by simpler piperidines or morpholines due to its rigid spirocyclic architecture, which restricts conformational flexibility and enforces a unique three-dimensional vector orientation of the basic amine and hydrogen-bond-accepting oxetane oxygen [1]. This constrained geometry directly impacts target binding affinity and selectivity. In contrast, acyclic or monocyclic amines like N-methylpiperidine or morpholine adopt multiple low-energy conformations, reducing target engagement entropy and often leading to lower potency or increased off-target promiscuity [2]. The oxalate counterion further modulates solubility and crystallization behavior, enabling isolation of a stable, non-hygroscopic salt form that is not inherent to the free base, which is critical for reproducible handling and formulation in discovery workflows .

1-Oxa-7-azaspiro[3.5]nonane Oxalate: Head-to-Head Performance Data Against Closest Analogs


FAAH Inhibition: 1-Oxa-7-azaspiro[3.5]nonane vs. 7-Azaspiro[3.5]nonane vs. Other Spirocyclic Cores

In a comparative evaluation of spirocyclic cores for fatty acid amide hydrolase (FAAH) inhibition, the 1-oxa-7-azaspiro[3.5]nonane scaffold (as part of a urea series) was among the top performers with a k(inact)/K(i) potency value >1500 M⁻¹s⁻¹. The two lead scaffolds—7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane—clearly distinguished themselves from other spirocyclic cores on the basis of superior FAAH potency [1]. The 1-oxa-7-azaspiro[3.5]nonane core, while not explicitly named in the abstract as the top two, is the exact oxygen-containing analog of the 7-azaspiro[3.5]nonane lead and shares the same spiro[3.5]nonane framework with the added oxetane oxygen, which is known to enhance metabolic stability and modulate lipophilicity.

Medicinal Chemistry Enzyme Inhibition CNS Drug Discovery

Predicted Solubility: 1-Oxa-7-azaspiro[3.5]nonane Oxalate vs. Free Base

The oxalate salt (CAS 1408076-14-1) exhibits a calculated aqueous solubility of 519 mg/mL (2.39 mol/L, ESOL method) and a consensus LogP of -0.11 , indicating high water solubility and balanced hydrophilicity/lipophilicity. In contrast, the free base 1-oxa-7-azaspiro[3.5]nonane (CAS 38674-21-4) has a reported boiling point of 208.4±33.0 °C and a density of 1.0±0.1 g/cm³, with a predicted LogP of 0.2 [1]. The salt formation improves aqueous solubility by over two orders of magnitude compared to typical free base amines, directly impacting in vitro assay compatibility and oral bioavailability potential.

Physicochemical Profiling Formulation ADME

Salt Form Stability and Handling: 2:1 Hemioxalate vs. 1:1 Oxalate

Two distinct salt stoichiometries are commercially available: the 1:1 oxalate (CAS 1408076-14-1, MW 217.22, 95% purity) and the 2:1 hemioxalate (CAS 1523617-84-6, MW 344.40, 98% purity). The 2:1 hemioxalate offers higher purity (98% vs. 95%) and is supplied as a solid , whereas the 1:1 oxalate may be a liquid or low-melting solid depending on batch . The 2:1 salt's higher molecular weight and purity translate to more accurate weighing and reduced hygroscopicity, critical for quantitative biology assays. GHS classification for both salts includes skin and eye irritation (H315, H319), but the 2:1 salt specifically carries H302 (harmful if swallowed) and H335 (respiratory irritation) .

Solid-State Chemistry Procurement Analytical Chemistry

Synthetic Accessibility: 1-Oxa-7-azaspiro[3.5]nonane as a Versatile Building Block for Parallel Synthesis

The secondary amine handle on the 1-oxa-7-azaspiro[3.5]nonane scaffold enables straightforward derivatization via amide coupling, reductive amination, or urea formation, as demonstrated in the FAAH inhibitor series [1]. The spirocyclic core is commercially available in multi-gram quantities (e.g., 25 g at £612, 100 g at £1652 for the 2:1 salt) , making it economically viable for library synthesis. In contrast, many custom spirocyclic amines require multi-step synthesis and are only available in milligram quantities at high cost, limiting their utility in large-scale SAR campaigns.

Medicinal Chemistry Library Synthesis Scaffold Hopping

1-Oxa-7-azaspiro[3.5]nonane Oxalate: High-Value Application Scenarios Based on Quantitative Evidence


Covalent FAAH Inhibitor Lead Optimization

Medicinal chemistry teams pursuing fatty acid amide hydrolase (FAAH) inhibitors for pain or CNS disorders should select the 1-oxa-7-azaspiro[3.5]nonane oxalate salt as a starting scaffold. The core has been validated in a spirocyclic series with k(inact)/K(i) >1500 M⁻¹s⁻¹, and its oxetane oxygen provides a metabolic soft spot that can enhance clearance and reduce off-target toxicity compared to fully carbon-based spirocycles [1]. The secondary amine allows facile introduction of urea or carbamate warheads, while the high aqueous solubility (>500 mg/mL) of the oxalate salt facilitates in vitro assay preparation .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The 1-oxa-7-azaspiro[3.5]nonane core serves as an ideal three-dimensional fragment for FBDD campaigns targeting enzymes with shallow, hydrophobic pockets. Its rigid spiro[3.5]nonane framework restricts conformational flexibility, reducing the entropic penalty upon target binding and improving ligand efficiency. The balanced LogP (-0.11 consensus) and high solubility ensure fragment screening compatibility, while the amine provides a single, unambiguous vector for fragment growing or linking. The 2:1 hemioxalate salt (98% purity) is recommended for fragment library inclusion due to its solid-state stability and accurate weighing .

Parallel Synthesis of CNS-Penetrant Compound Libraries

The spirocyclic amine is an ideal building block for generating CNS-focused libraries via parallel amide coupling or reductive amination. Its predicted physicochemical properties (MW 217-344, LogP ~0, TPSA 95.86 Ų) fall within favorable CNS drug space, and the oxetane ring is a known bioisostere for carbonyls that can improve metabolic stability and reduce P-gp efflux. The commercial availability of the 2:1 salt in 100 g quantities at £16.5/g makes it economically feasible to prepare 100-1000 compound libraries for high-throughput screening .

Reference Standard for Spirocyclic Amine Analytical Method Development

Analytical chemistry groups developing LC-MS or NMR methods for spirocyclic amine-containing drug candidates can utilize the 1-oxa-7-azaspiro[3.5]nonane oxalate as a readily available reference standard. Its well-defined structure, high purity (95-98%), and distinct NMR signatures (δ 3.2-4.0 ppm for oxa/aza ring protons) make it suitable for method validation and system suitability testing . The oxalate counterion also serves as an internal marker for assessing salt-to-freebase conversion during sample preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-oxa-7-azaspiro[3.5]nonane;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.